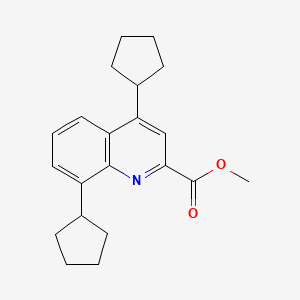
Methyl 4,8-dicyclopentylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their wide range of biological activities and industrial applications . This compound, with its distinct cyclopentyl substitutions, offers interesting chemical and biological properties that make it a subject of ongoing research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,8-dicyclopentylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone derivatives with cyclopentanone in the presence of a catalyst, followed by esterification with methanol . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,8-dicyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline.
Wissenschaftliche Forschungsanwendungen
Methyl 4,8-dicyclopentylquinoline-2-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4,8-dicyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, but its quinoline core structure is known to play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure and wide-ranging applications in medicinal chemistry.
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Fluoroquinolones: A class of antibiotics derived from quinoline, widely used to treat bacterial infections.
Uniqueness: Methyl 4,8-dicyclopentylquinoline-2-carboxylate stands out due to its unique cyclopentyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
753487-57-9 |
|---|---|
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
methyl 4,8-dicyclopentylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-13-18(15-9-4-5-10-15)17-12-6-11-16(20(17)22-19)14-7-2-3-8-14/h6,11-15H,2-5,7-10H2,1H3 |
InChI-Schlüssel |
DMAJYLDKWIPLPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(C=CC=C2C3CCCC3)C(=C1)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
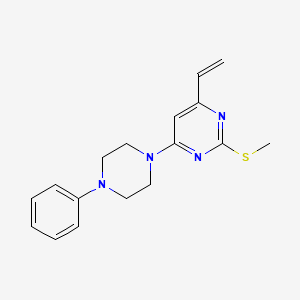
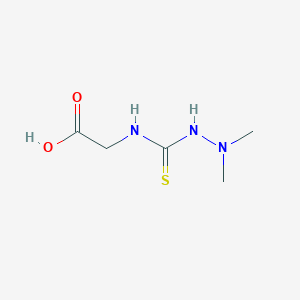

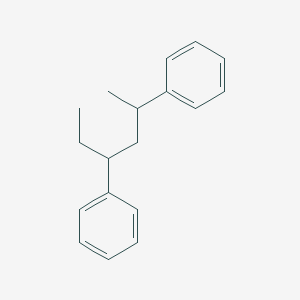
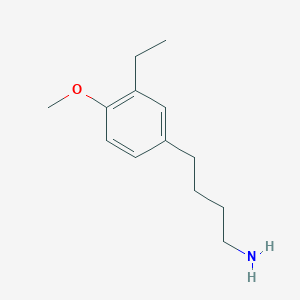
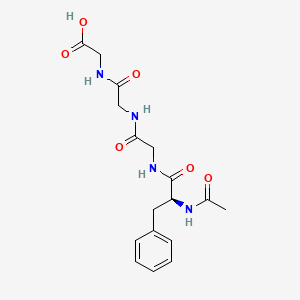


![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
